molecular formula C15H13Cl2NO2 B600950 Clevidipine Impurity 8 CAS No. 105383-68-4

Clevidipine Impurity 8

Cat. No.: B600950
CAS No.: 105383-68-4
M. Wt: 310.18
InChI Key:
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Mechanism of Action

Target of Action

Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate, also known as Clevidipine Impurity 8, primarily targets the Voltage-dependent L-type calcium channel subunit alpha-1F . This channel plays a crucial role in the regulation of calcium ion influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

The compound acts by inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .

Pharmacokinetics

The pharmacokinetics of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate involves rapid onset of drug effect at all dose levels, with consistent pharmacokinetics and rapid offset after prolonged infusion . There is no evidence of tolerance to the drug effect observed at any dose level over the duration of infusion . The compound is metabolized rapidly by hydrolysis primarily by esterases in blood and extravascular tissues to an inactive carboxylic acid metabolite and formaldehyde .

Result of Action

The primary result of the action of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate is the reduction of blood pressure . This is achieved through the dilation of the coronary and systemic arteries, which leads to a decrease in systemic vascular resistance . This effect is beneficial in conditions where a reduction in blood pressure is desired, such as hypertension.

Biochemical Analysis

Biochemical Properties

It is known that Clevidipine, the parent compound, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This suggests that Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate may interact with similar biomolecules, such as calcium channels, and have similar biochemical effects.

Cellular Effects

Clevidipine has been shown to selectively relax the smooth muscle cells that line small arteries, resulting in arterial dilation . It is possible that Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate may have similar effects on vascular smooth muscle cells.

Molecular Mechanism

Clevidipine is known to inhibit the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . This inhibition leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .

Temporal Effects in Laboratory Settings

Clevidipine butyrate, the parent compound, has been shown to produce this impurity when exposed to light and hydrolyzes under basic conditions and at high temperature .

Dosage Effects in Animal Models

The effects of Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate at different dosages in animal models have not been studied. Clevidipine has been shown to effectively control blood pressure in various clinical trials .

Metabolic Pathways

Clevidipine is known to be rapidly metabolized into the corresponding inactive acid and is rapidly hydrolyzed into inactive metabolites by esterase in arterial blood .

Transport and Distribution

Clevidipine is known to have high clearance and low distribution .

Subcellular Localization

Clevidipine is known to act on the smooth muscle cells that line small arteries .

Properties

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJISOWPZVBGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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